![molecular formula C12H7ClN4O B1599866 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine CAS No. 483367-60-8](/img/structure/B1599866.png)
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position. The nitroso group can be introduced via nitration followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine.
Reduction: 6-Chloro-3-amino-2-phenylimidazo[1,2-b]pyridazine.
Substitution: 6-Substituted-3-nitroso-2-phenylimidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities associated with this compound, particularly its antiprotozoal effects.
Antileishmanial Activity:
Research indicates that derivatives of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine exhibit significant in vitro activity against Leishmania species. For instance, one study evaluated a derivative with a phenylsulfonylmethyl substituent and found it displayed submicromolar activity against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum, with effective concentration values (EC50) of 0.38 µM and >1.6 µM respectively .
Antitrypanosomal Activity:
The same derivative demonstrated promising results against Trypanosoma brucei, showing an EC50 of 0.38 µM, which is competitive compared to standard treatments like fexinidazole (EC50 = 1.4 µM) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents at different positions on the imidazo-pyridazine core can significantly influence their biological activity. For example, modifications that enhance solubility or reduce cytotoxicity while maintaining antiprotozoal activity are areas of ongoing research .
Case Studies
Several case studies have documented the effectiveness of this compound in various biological assays:
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in the metabolic pathways of pathogens. The nitroso group can form reactive intermediates that disrupt cellular processes, leading to the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine: A closely related compound with a nitro group instead of a nitroso group.
6-Chloro-2-phenylimidazo[1,2-b]pyridazine: Lacks the nitroso group but shares the chloro and phenyl substituents.
Uniqueness
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and biological activity. The nitroso group, in particular, is known for its ability to participate in redox reactions, making this compound versatile for various applications.
Biological Activity
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has attracted attention for its unique chemical structure and potential biological activities. With the molecular formula and a molecular weight of 258.66 g/mol, this compound features both chloro and nitroso functional groups, which contribute to its distinct reactivity and biological properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, including the trypomastigote form of Trypanosoma brucei and Leishmania species. The results showed an effective concentration (EC50) of approximately against T. brucei, although it demonstrated poor solubility in certain media, limiting its effectiveness against other forms of Leishmania .
The mechanism underlying the biological activity of this compound is thought to involve the formation of reactive intermediates that disrupt essential cellular processes in pathogens. Specifically, the nitroso group may participate in redox reactions, leading to the inhibition of key metabolic enzymes within microbial cells, ultimately resulting in cell death .
In Vitro Evaluation
A comparative study assessed the biological profile of this compound against established reference drugs such as amphotericin B and miltefosine. The data from this study are summarized in Table 1:
Compound | EC50 (μM) | CC50 (HepG2) (μM) |
---|---|---|
This compound | 0.38 ± 0.03 | >7.8 |
Amphotericin B | 0.95 ± 0.05 | <1 |
Miltefosine | 1.0 ± 0.3 | <100 |
Table 1: In vitro activity of this compound compared to reference drugs .
Toxicological Profile
The toxicity profile of this compound was evaluated using the HepG2 cell line, where it exhibited a high CC50 (>7.8 μM), indicating a relatively low cytotoxicity compared to other tested compounds . This suggests potential for therapeutic applications with minimal adverse effects on human cells.
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties better.
Table 2: Comparison with Similar Compounds
Compound Name | Functional Groups | EC50 (μM) | Notable Activity |
---|---|---|---|
This compound | Cl, NO | 0.38 ± 0.03 | Antimicrobial |
6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine | Cl, NO₂ | Varies | Potentially less reactive |
6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Cl | Varies | Lacks nitroso group; reduced activity |
Table 2: Comparison of biological activities and functional groups among related compounds .
Properties
IUPAC Name |
6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-9-6-7-10-14-11(8-4-2-1-3-5-8)12(16-18)17(10)15-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRDUSIHVXSLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416003 | |
Record name | 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483367-60-8 | |
Record name | 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.